![molecular formula C8H15NO4S B14715829 2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid CAS No. 13462-82-3](/img/structure/B14715829.png)
2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid is a compound with the molecular formula C6H11NO4S. It is also known as S-(2-carboxyethyl)-L-cysteine. This compound is a derivative of cysteine, an amino acid that contains a thiol group. The presence of the thiol group makes it a valuable compound in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid typically involves the reaction of L-cysteine with an appropriate carboxyethylating agent. One common method is the reaction of L-cysteine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvents
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include:
Continuous flow reactors: to maintain consistent reaction conditions
Purification steps: such as crystallization or chromatography to isolate the pure compound
Chemical Reactions Analysis
Types of Reactions
2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
Disulfides: from oxidation
Alcohols: from reduction
Amides and esters: from substitution reactions
Scientific Research Applications
2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function due to its thiol group.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid involves its interaction with various molecular targets:
Thiol group: Can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.
Amino group: Can participate in hydrogen bonding and electrostatic interactions, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
Cysteine: The parent amino acid with a similar thiol group.
Homocysteine: Another amino acid with a thiol group but a different carbon chain structure.
Penicillamine: A derivative of cysteine used in the treatment of Wilson’s disease and rheumatoid arthritis.
Properties
CAS No. |
13462-82-3 |
|---|---|
Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-[(2R)-2-amino-2-carboxyethyl]sulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-4(2)6(8(12)13)14-3-5(9)7(10)11/h4-6H,3,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6?/m0/s1 |
InChI Key |
VTZMQMMVPPUXOC-ZBHICJROSA-N |
Isomeric SMILES |
CC(C)C(C(=O)O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


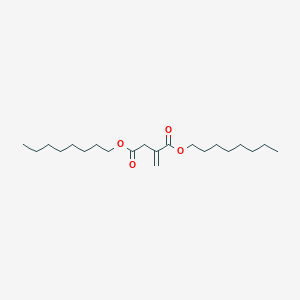
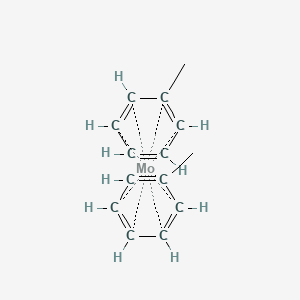
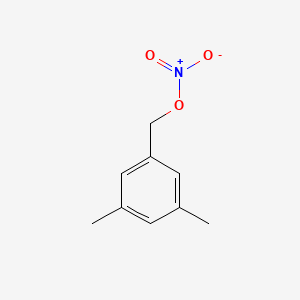
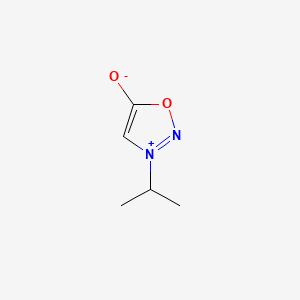
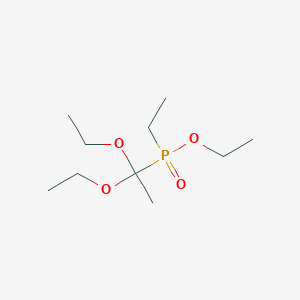
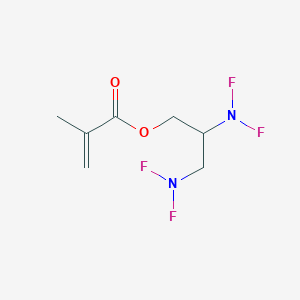

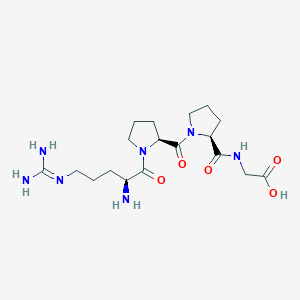

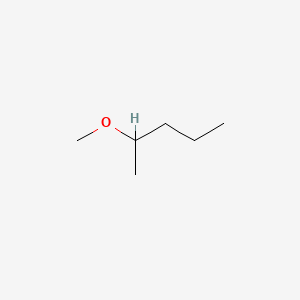
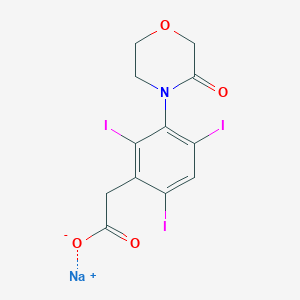
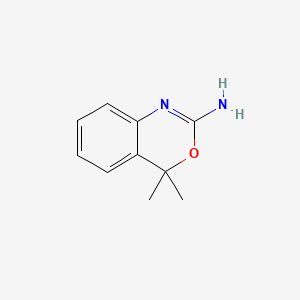
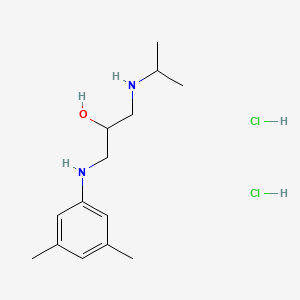
![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
